molecular formula C8H7F4NO B13609948 (r)-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol

(r)-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol

Cat. No.: B13609948
M. Wt: 209.14 g/mol
InChI Key: PRNUMLVESTVYSK-YFKPBYRVSA-N
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Description

®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol is a fluorinated organic compound with significant potential in various scientific fields. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with a suitable amine source under controlled conditions. One common method is the reductive amination of 2,3,5,6-tetrafluorobenzaldehyde using an amine and a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production of ®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol may involve large-scale reductive amination processes using continuous flow reactors. This method ensures consistent product quality and high yield. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol is unique due to the presence of four fluorine atoms on the phenyl ring, which significantly enhances its chemical stability and reactivity compared to other similar compounds. This unique structure makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H7F4NO

Molecular Weight

209.14 g/mol

IUPAC Name

(2R)-2-amino-2-(2,3,5,6-tetrafluorophenyl)ethanol

InChI

InChI=1S/C8H7F4NO/c9-3-1-4(10)8(12)6(7(3)11)5(13)2-14/h1,5,14H,2,13H2/t5-/m0/s1

InChI Key

PRNUMLVESTVYSK-YFKPBYRVSA-N

Isomeric SMILES

C1=C(C(=C(C(=C1F)F)[C@H](CO)N)F)F

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C(CO)N)F)F

Origin of Product

United States

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